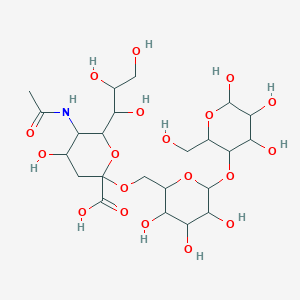

6-Sialyl-D-lactose*

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Sialyl-D-lactose is a sialylated human milk oligosaccharide, which is a type of complex carbohydrate found in human milk. It is composed of sialic acid linked to lactose. This compound plays a significant role in neonatal nutrition, supporting resistance to pathogens, gut maturation, immune function, and cognitive development .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Sialyl-D-lactose can be synthesized enzymatically using exo-α-sialidase from Bacteroides fragilis NCTC9343. The enzyme transfers sialyl from sialic acid dimer or oligomer to lactose with high efficiency and strict α2-6 regioselectivity. The reaction is carried out using 40 mM sialic acid dimer (or 40 mg/ml oligomer) and 1 M lactose at pH 6.5 and 50°C for 10 minutes, achieving a maximal conversion ratio above 20% .

Industrial Production Methods

Industrial production of 6-Sialyl-D-lactose involves the use of recombinant enzymes expressed in Escherichia coli. The enzymes are purified and characterized for substrate specificity and transglycosylation activity. This method provides a promising alternative to chemical synthesis, offering regioselectivity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Sialyl-D-lactose primarily undergoes transglycosylation reactions. The enzyme BfGH33C from Bacteroides fragilis NCTC9343 catalyzes the transfer of sialyl groups to lactose, forming 6-Sialyl-D-lactose .

Common Reagents and Conditions

The common reagents used in the synthesis of 6-Sialyl-D-lactose include sialic acid dimers or oligomers and lactose. The reaction conditions involve a pH of 6.5 and a temperature of 50°C .

Major Products

The major product formed from the transglycosylation reaction is 6-Sialyl-D-lactose, a dominant sialylated human milk oligosaccharide .

Scientific Research Applications

6-Sialyl-D-lactose has a wide range of scientific research applications:

Mechanism of Action

6-Sialyl-D-lactose exerts its effects by binding to specific receptors on the surface of cells. It is thought to support resistance to pathogens by preventing their attachment to the intestinal lining. Additionally, it plays a role in gut maturation, immune function, and cognitive development by providing essential nutrients for neonatal tissue and organ development .

Comparison with Similar Compounds

Similar Compounds

3-Sialyl-D-lactose: Another sialylated human milk oligosaccharide where the sialic acid is linked to the 3 position of lactose.

6-Sialyl-N-acetyllactosamine: A polymeric compound with similar sialylation patterns.

Uniqueness

6-Sialyl-D-lactose is unique due to its specific α2-6 regioselectivity and its significant role in neonatal nutrition. It is more efficient in supporting resistance to pathogens and promoting gut maturation compared to other sialylated oligosaccharides .

Properties

IUPAC Name |

5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYALNJQZQRNQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)

![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)

![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)